Spiro[2.5]oct-4-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.5]oct-4-en-6-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. It is found in various natural products and exhibits significant biological activities, including antitumor properties through DNA alkylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing spiro[2.5]oct-4-en-6-one involves the 1,6-conjugate addition induced dearomatization of para-quinone methides. This reaction proceeds smoothly under mild conditions without the use of metals, yielding high amounts of the desired product . Another approach involves the reaction of para-quinone diazides with olefins, although this method is more complex and less commonly used .
Industrial Production Methods
Industrial production of this compound typically employs the aforementioned synthetic routes, optimized for large-scale synthesis. The use of para-quinone methides is preferred due to its efficiency and the avoidance of heavy metals, making it a more environmentally friendly option .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]oct-4-en-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form spirocyclic ketones.
Reduction: Reduction reactions can convert it into spirocyclic alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Spirocyclic ketones.
Reduction: Spirocyclic alcohols.
Substitution: Various spirocyclic derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[2.5]oct-4-en-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Due to its antitumor properties, it is being investigated for potential use in cancer therapy.
Mechanism of Action
The biological activity of spiro[2.5]oct-4-en-6-one, particularly its antitumor properties, is primarily due to its ability to alkylate DNA. This alkylation disrupts DNA replication and transcription, leading to cell death. The compound targets specific DNA sequences, forming covalent bonds with nucleophilic sites on the DNA .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octa-4,7-dien-6-one: Similar in structure but with additional double bonds, leading to different reactivity and biological activity.
Spiropentadiene: A highly strained spirocyclic compound with different chemical properties due to its smaller ring size.
Spirohexane: Another spirocyclic compound with a different ring size and less strain compared to spiro[2.5]oct-4-en-6-one.
Uniqueness
This compound is unique due to its specific ring strain and the presence of a spiro center, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its significant biological properties make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
spiro[2.5]oct-7-en-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-1-3-8(4-2-7)5-6-8/h1,3H,2,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXNEFLCHBDPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.